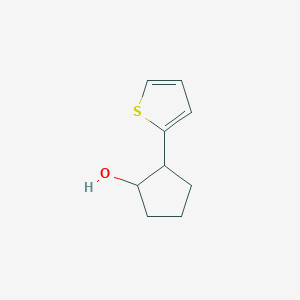

2-(2-Hydroxycyclopentyl)-thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c10-8-4-1-3-7(8)9-5-2-6-11-9/h2,5-8,10H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBQGUSVCPDJAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2 Hydroxycyclopentyl Thiophene and Its Congeners

Strategic Retrosynthetic Analysis of the 2-(2-Hydroxycyclopentyl)-thiophene Scaffold

A retrosynthetic analysis of this compound reveals several key bond disconnections that can guide the design of a synthetic route. The most apparent disconnections are the C-C bond connecting the thiophene (B33073) and cyclopentyl rings, and the C-O bond of the hydroxyl group on the cyclopentane (B165970) ring.

One common retrosynthetic approach involves disconnecting the C-C bond between the two rings. This leads to a thiophene nucleophile (or its synthetic equivalent) and a cyclopentyl electrophile. For instance, a 2-lithiothiophene or a 2-thienyl Grignard reagent could be reacted with a 2-halocyclopentanone or cyclopentene (B43876) oxide. orgsyn.org Alternatively, a Friedel-Crafts acylation of thiophene with cyclopentanecarboxylic acid chloride could furnish cyclopentyl 2-thienyl ketone, which can then be reduced to the target alcohol. google.com

Another strategy focuses on forming the thiophene ring onto a pre-existing cyclopentyl precursor. This could involve the cyclization of a functionalized cyclopentyl derivative bearing the necessary components for thiophene ring formation, such as a 1,4-dicarbonyl compound that can undergo a Paal-Knorr thiophene synthesis. nih.gov

Development and Optimization of Direct and Convergent Synthetic Routes

Building upon the retrosynthetic analysis, various direct and convergent routes have been developed for the synthesis of this compound and related structures. These routes often employ powerful synthetic methodologies to construct the key heterocyclic and carbocyclic frameworks.

Multi-Component Reactions for Thiophene Ring Formation

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of substituted thiophenes. nih.govresearchgate.nettandfonline.com The Gewald reaction, a classic MCR, allows for the one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. researchgate.net While not directly yielding the target compound, the resulting aminothiophene can be further functionalized.

More recent advancements in MCRs provide access to a wider range of thiophene derivatives. For example, rhodium-catalyzed three-component coupling reactions of alkynes, sulfur powder, and boronic acids have been developed to produce highly substituted thiophenes. tandfonline.com These methods could potentially be adapted to incorporate a cyclopentyl-containing component.

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur | Base | 2-Aminothiophene | researchgate.net |

| Rh-catalyzed 3-component | Alkyne, Sulfur, Phenylboronic acid | [Cp*Rh(MeCN)3][SbF6]2 | Substituted Thiophene | tandfonline.com |

| ZnO-nanorod catalyzed 4-component | Isoquinoline, Acetylenic moieties, Alkyl bromide, Isothiocyanates | ZnO-nanorods, solvent-free | Densely substituted Thiophene | tandfonline.com |

Cyclopentanol (B49286) Ring Functionalization and Coupling Strategies

The functionalization of the cyclopentanol ring and its subsequent coupling to the thiophene moiety is a critical aspect of the synthesis. Cross-coupling reactions are powerful tools for forging the C-C bond between the two rings. For instance, a Suzuki or Stille coupling can be employed, reacting a thienylboronic acid or stannane (B1208499) with a suitably functionalized cyclopentyl halide or triflate. nih.gov The Kumada coupling, which utilizes a Grignard reagent, is another viable option. nih.gov

The synthesis of the requisite functionalized cyclopentanol can be achieved through various methods. Ring-closing metathesis of a diene followed by hydration is one approach. organic-chemistry.org The Conia-ene reaction, which involves the cyclization of an acetylenic β-dicarbonyl compound, can also be used to construct the cyclopentane ring. organic-chemistry.org A novel approach involves the ring-opening/annulation of cyclopropyl (B3062369) ethanols to access thiophene aldehydes, which could then be further elaborated. researchgate.net

| Coupling Reaction | Thiophene Reagent | Cyclopentyl Reagent | Catalyst | Reference |

| Suzuki Coupling | Thienylboronic acid | Cyclopentyl halide/triflate | Palladium complex | nih.gov |

| Stille Coupling | Thienylstannane | Cyclopentyl halide/triflate | Palladium complex | nih.gov |

| Kumada Coupling | Thienyl Grignard reagent | Cyclopentyl halide/triflate | Nickel or Palladium complex | nih.gov |

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms

Controlling the stereochemistry of the this compound scaffold is crucial, as different stereoisomers can exhibit distinct biological activities. Both chiral auxiliary-mediated approaches and asymmetric catalysis have been employed to achieve stereoselective synthesis. elsevierpure.comnih.govnih.gov

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org For example, Evans' oxazolidinone auxiliaries can be used to control the stereochemistry of aldol (B89426) reactions that could be used to construct the bond between the thiophene and a precursor to the cyclopentyl ring. wikipedia.org Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also shown great promise in asymmetric synthesis and could be applied to this system. scielo.org.mx After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.

Asymmetric Catalysis in C-C and C-O Bond Formation

Asymmetric catalysis offers a more efficient and elegant solution for stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.orgnih.govrug.nl

For the formation of the C-C bond, asymmetric allylic alkylations with organolithium compounds catalyzed by chiral copper complexes have shown high enantioselectivities. nih.gov This methodology could be adapted to couple a thienyl nucleophile with a cyclopentenyl electrophile.

In terms of C-O bond formation, the asymmetric dihydroxylation of a cyclopentenylthiophene precursor using a chiral osmium catalyst can provide the desired diol with high enantioselectivity. Subsequent selective manipulation of one of the hydroxyl groups would lead to the target compound. Alternatively, a chiral Lewis acid catalyst could be used to control the stereoselectivity of the reduction of a cyclopentyl 2-thienyl ketone. rsc.org For instance, a Cu(II)-thiophene-2,5-bis(amino-alcohol) complex has been shown to be effective in the enantioselective aldol reaction of isatin (B1672199) derivatives. rsc.org

| Asymmetric Reaction | Key Bond Formed | Catalyst Type | Potential Application | Reference |

| Asymmetric Allylic Alkylation | C-C | Chiral Copper Complex | Coupling of thiophene and cyclopentene moieties | nih.gov |

| Asymmetric Dihydroxylation | C-O | Chiral Osmium Complex | Hydroxylation of cyclopentenylthiophene | N/A |

| Asymmetric Ketone Reduction | C-O | Chiral Lewis Acid | Reduction of cyclopentyl 2-thienyl ketone | rsc.org |

Green Chemistry Principles in Synthetic Design and Implementation

The application of green chemistry principles to the synthesis of this compound and its analogs aims to reduce waste, minimize energy consumption, and utilize safer, renewable materials. While specific literature on the green synthesis of this exact compound is limited, established green methodologies for thiophene functionalization provide a clear roadmap for its sustainable production. The core strategies involve maximizing the incorporation of all reactant atoms into the final product, using non-toxic and recyclable solvents or eliminating them entirely, and employing catalysts that are efficient, reusable, and derived from abundant, non-toxic materials.

Atom Economy and Reaction Efficiency Maximization

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. bohrium.comprimescholars.com Addition reactions are ideal as they are inherently 100% atom-economical. rsc.org A highly atom-economical approach to this compound would involve the direct addition of a thiophene precursor to a cyclopentyl precursor.

A plausible and highly atom-efficient pathway is the direct catalytic alkylation of thiophene with cyclopentene oxide. In this scenario, all atoms from both reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%.

Proposed Atom-Economical Synthesis: Thiophene + Cyclopentene Oxide → this compound

This contrasts sharply with traditional, multi-step syntheses which often exhibit poor atom economy. For example, a classical Grignard-based route would generate significant stoichiometric waste from the formation of the Grignard reagent, the use of a protecting group for the hydroxyl function, and the generation of inorganic salts as byproducts.

Another advanced strategy that maximizes reaction efficiency is direct C-H activation. mdpi.comnih.gov This method avoids the pre-functionalization of the thiophene ring (e.g., halogenation to form an organometallic reagent), thereby reducing the number of synthetic steps and the associated waste. mdpi.com Palladium-catalyzed direct C-H arylation of thiophenes, for instance, has been shown to be highly efficient, proceeding with low catalyst loadings and generating only a simple acid as a byproduct. rsc.org Applying this principle to alkylation would represent a significant step towards a more sustainable synthesis.

Table 1: Comparison of Theoretical Atom Economy for Synthetic Routes to this compound

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Proposed Direct Addition | Thiophene, Cyclopentene Oxide | This compound | None | 100% |

| Hypothetical Grignard Route | 2-Bromothiophene, Mg, Cyclopentanone, Reducing Agent (e.g., NaBH₄) | This compound | MgBr₂, Borate (B1201080) salts, etc. | < 50% |

Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is critical to the environmental impact of a synthetic process. Many traditional organic solvents are volatile, toxic, and difficult to recycle. Green chemistry encourages the use of safer alternatives or, ideally, the elimination of solvents altogether. rsc.org

Solvent-Free Methodologies: Solvent-free reactions, often facilitated by microwave irradiation or mechanochemistry (ball milling), offer significant green advantages. researchgate.net Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings and often higher yields. nih.govmdpi.com The synthesis of various substituted thiophenes has been successfully achieved under solvent-free microwave conditions, suggesting this approach is viable for producing this compound. bohrium.commdpi.comresearchgate.net For example, solid-supported reagents, such as potassium fluoride (B91410) on alumina, can be used to catalyze reactions under these conditions, simplifying purification. rsc.org

Environmentally Benign Solvents: When a solvent is necessary, green options are preferred.

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an excellent green choice. Palladium-catalyzed direct C-H arylation of thiophene derivatives has been successfully performed in water, even using low-purity industrial wastewater, demonstrating the robustness of this system. bohrium.comresearchgate.net

Deep Eutectic Solvents (DES) and Ionic Liquids (ILs): These are considered greener alternatives to volatile organic compounds due to their low vapor pressure. The synthesis of thiophenes has been reported in imidazolium-based ionic liquids, which can allow for catalyst recycling. rsc.orgorganic-chemistry.org

Bio-solvents: Ethanol, which can be derived from biomass, is another environmentally friendly option that has been used for the synthesis of halogenated thiophenes. organic-chemistry.org

Table 2: Evaluation of Solvent Systems for Thiophene Synthesis

| Solvent System | Advantages | Disadvantages | Applicability Example |

| Solvent-Free (Microwave/Mechanochemistry) | Reduced waste, fast reaction times, energy efficient. | Potential for localized overheating, requires specialized equipment. | Microwave-assisted Gewald synthesis of aminothiophenes. rsc.org |

| Water | Non-toxic, inexpensive, non-flammable, readily available. | Poor solubility for non-polar reagents, high energy cost for removal. | Pd-catalyzed direct C-H arylation of thiophene derivatives. researchgate.net |

| Ionic Liquids (e.g., BmimBF₄) | Low volatility, thermal stability, potential for catalyst recycling. | Can be expensive, potential for hidden toxicity, may be difficult to remove. | PdI₂/KI-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols. organic-chemistry.orgmdpi.com |

| Ethanol | Low toxicity, biodegradable, can be bio-derived. | Flammable, lower boiling point may limit reaction temperature. | Copper-mediated synthesis of halogenated thiophenes. organic-chemistry.org |

Catalyst Design for Sustainability

Sustainable catalysis focuses on developing catalysts that are highly active and selective, reusable, and composed of earth-abundant, low-toxicity elements. nih.gov

Heterogeneous Catalysts: A key goal is to replace homogeneous catalysts, which are difficult to separate from the reaction mixture, with solid, heterogeneous catalysts. These can be easily recovered by filtration and reused, reducing cost and metal contamination in the final product. Metal-Organic Frameworks (MOFs) are a promising class of heterogeneous catalysts. For instance, a Zirconium-based MOF functionalized with thiophene-2-carboxamide has proven to be a robust and recyclable catalyst for the ring-opening of epoxides, a key reaction for the proposed synthesis of this compound. acs.orgnih.gov This catalyst was shown to be reusable for at least five cycles without significant loss of activity. Other simple heterogeneous systems, such as FeCl₃ on a solid support, also present a cost-effective and environmentally friendly option. researchgate.net

Earth-Abundant Metal Catalysts: There is a strong push to replace precious metal catalysts like palladium with catalysts based on more abundant and less toxic metals such as iron, copper, or nickel. Nickel supported on silica-alumina has been shown to be an effective catalyst for the α-alkylation of ketones with alcohols under solvent-free conditions, a transformation analogous to the functionalization of thiophene.

Recyclable Catalytic Systems: Even when using precious metals, designing the system for recyclability enhances its sustainability. Palladium catalysts used in C-H functionalization can be immobilized on supports or used in biphasic systems (e.g., with ionic liquids) to facilitate their recovery and reuse. organic-chemistry.orgmdpi.com Furthermore, using ligand-less palladium catalysts at very low concentrations (down to 0.001 mol%) has been shown to be highly effective for the direct arylation of thiophenes, minimizing the amount of precious metal required. rsc.org

Table 3: Comparison of Catalytic Systems for Thiophene Functionalization

| Catalyst Type | Example | Key Advantages | Potential Application |

| Heterogeneous MOF | Thiophene-functionalized Zr-UiO-66 acs.orgnih.gov | Recyclable, high thermal/chemical stability, well-defined active sites. | Catalytic ring-opening of cyclopentene oxide with thiophene. |

| Heterogeneous Supported Metal | Ni/SiO₂-Al₂O₃ | Use of earth-abundant metal, solvent-free conditions possible. | Direct C-H alkylation of thiophene with cyclopentanol. |

| Homogeneous (Low Loading) | Ligand-less Pd(OAc)₂ rsc.org | Very high activity (S/C ratio up to 100,000), reduces precious metal use. | Direct C-H arylation/alkylation of the thiophene ring. |

| Homogeneous (Recyclable Phase) | PdI₂/KI in Ionic Liquid organic-chemistry.orgmdpi.com | Catalyst can be retained in the ionic liquid phase and reused. | Cyclization reactions to form substituted thiophene rings. |

Mechanistic Elucidation of Chemical Transformations and Reactivity

Reaction Pathway Analysis through Kinetic and Isotopic Labeling Studies

While specific kinetic and isotopic labeling studies on 2-(2-Hydroxycyclopentyl)-thiophene are not extensively documented in the literature, the reaction pathways can be inferred from studies on analogous systems, such as the dehydration of other secondary alcohols. umn.eduresearchgate.net

For instance, the acid-catalyzed dehydration of a secondary alcohol typically proceeds through an E1 mechanism. libretexts.orgbyjus.com This involves the initial protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a carbocation intermediate. The rate-determining step in this sequence is the formation of the carbocation. quora.com

A kinetic study of this reaction would be expected to show a rate law that is first order in the alcohol and first order in the acid catalyst.

Illustrative Kinetic Data for Acid-Catalyzed Dehydration

| Experiment | [this compound] (M) | [H₂SO₄] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁵ |

| This table presents hypothetical data for illustrative purposes. |

Isotopic labeling can provide further insight into the mechanism. For example, conducting the dehydration in a deuterated solvent (like D₂O with a deuterated acid) would allow for the monitoring of hydrogen-deuterium exchange. In an E1 mechanism, if the water molecule leaves before the proton is abstracted from the adjacent carbon, there might be limited incorporation of deuterium (B1214612) into the unreacted alcohol. nih.gov

Furthermore, a primary kinetic isotope effect would be expected if the C-H bond is broken in the rate-determining step. wikipedia.orglibretexts.org For the E1 dehydration of this compound, where carbocation formation is rate-limiting, a significant primary kinetic isotope effect would not be anticipated for the C-H bond cleavage. However, a secondary kinetic isotope effect may be observed. wikipedia.org

Investigation of Intermediates and Transition States

The key intermediate in the acid-catalyzed dehydration of this compound is the secondary carbocation formed after the loss of water. dalalinstitute.com The stability of this carbocation is a critical factor influencing the reaction rate. The carbocation is stabilized by hyperconjugation with adjacent C-H bonds. Due to the five-membered ring structure, rearrangements via hydride shifts are possible, potentially leading to the formation of different alkene isomers. pearson.com

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the structures and energies of intermediates and transition states. nih.govmdpi.com For the dehydration of this compound, DFT calculations could model the protonated alcohol, the transition state for the departure of water, the resulting secondary carbocation, and the transition states for proton abstraction leading to the different possible alkene products.

In the case of oxidation of the alcohol to a ketone, the reaction could proceed via different intermediates depending on the oxidizing agent used. For example, with a chromium-based oxidant, a chromate (B82759) ester intermediate is typically formed.

Role of Specific Catalysts and Reagents in Reaction Mechanisms

The choice of catalyst is paramount in directing the chemical transformations of this compound.

In dehydration reactions , strong, non-nucleophilic acids like sulfuric acid or phosphoric acid are typically used to promote the E1 pathway by protonating the hydroxyl group. libretexts.org Lewis acids could also be employed. For electrophilic substitution reactions on the thiophene (B33073) ring, Lewis acids like aluminum chloride are often used as catalysts. worldscientific.comresearchgate.netnih.gov

In oxidation reactions , a variety of reagents can be used to convert the secondary alcohol to a ketone. Common examples include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) and manganese-based reagents (e.g., potassium permanganate). The mechanism of oxidation will vary with the chosen reagent. For instance, oxidation with methyltrioxorhenium(VII)-catalyzed hydrogen peroxide proceeds via the formation of rhenium peroxides that transfer an oxygen atom to the sulfur of the thiophene ring, suggesting that the choice of oxidant must be made carefully to avoid unwanted side reactions. nih.gov

Illustrative Effect of Different Catalysts on Dehydration

| Catalyst | Reaction | Predominant Mechanism | Illustrative Yield of Alkene (%) |

| H₂SO₄ | Dehydration | E1 | 85 |

| H₃PO₄ | Dehydration | E1 | 80 |

| AlCl₃ | Friedel-Crafts Acylation | Electrophilic Aromatic Substitution | (Varies with acylating agent) |

| This table presents hypothetical data for illustrative purposes. |

Solvent and Temperature Effects on Reaction Dynamics and Selectivity

Solvent and temperature play crucial roles in the dynamics and selectivity of reactions involving this compound.

Solvent Effects: The polarity of the solvent can significantly influence reaction rates, especially for reactions proceeding through charged intermediates like the E1 dehydration. Polar protic solvents can stabilize the carbocation intermediate, thereby accelerating the reaction. acs.org In contrast, non-polar solvents would disfavor the formation of charged intermediates. The choice of solvent can also influence the selectivity of a reaction. For instance, in mixed-solvent systems, the composition of the solvent can alter the relative solvation energies of reactants and products, thereby affecting product distribution. acs.org

Temperature Effects: Temperature has a profound effect on both reaction rate and selectivity. Generally, increasing the temperature increases the rate of most chemical reactions. In competing reactions, such as substitution versus elimination, temperature can be a deciding factor. Elimination reactions are generally favored at higher temperatures because they result in an increase in the number of molecules, leading to a positive entropy change (ΔS). masterorganicchemistry.commasterorganicchemistry.comacs.orgyoutube.com The contribution of the entropy term (-TΔS) to the Gibbs free energy becomes more significant at higher temperatures, making elimination more favorable. masterorganicchemistry.com

For the dehydration of this compound, higher temperatures would favor the formation of the alkene products. If competing substitution reactions were possible (for example, with a nucleophilic acid), lower temperatures would likely favor the substitution product. masterorganicchemistry.com

Illustrative Temperature Effect on Dehydration vs. Substitution

| Temperature (°C) | Alkene (Elimination) Product Selectivity (%) | Substitution Product Selectivity (%) |

| 25 | 30 | 70 |

| 50 | 50 | 50 |

| 100 | 85 | 15 |

| This table presents hypothetical data for illustrative purposes, assuming a competing substitution reaction. |

Sophisticated Spectroscopic and Structural Characterization for Fundamental Understanding

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(2-hydroxycyclopentyl)-thiophene in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the proton and carbon framework, as well as insights into the molecule's preferred conformation.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the thiophene (B33073) ring protons, the cyclopentyl ring protons, and the hydroxyl proton. The thiophene protons would appear in the aromatic region (typically δ 6.5-7.5 ppm), exhibiting characteristic coupling patterns. The protons on the cyclopentyl ring would resonate in the aliphatic region (δ 1.5-4.5 ppm), with the proton attached to the hydroxyl-bearing carbon (the carbinol proton) appearing at a downfield-shifted position. The hydroxyl proton signal would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The carbon atoms of the thiophene ring would resonate in the aromatic region (δ 120-145 ppm), while the cyclopentyl carbons would appear in the aliphatic region (δ 20-80 ppm). The carbon attached to the hydroxyl group would be the most downfield-shifted among the cyclopentyl carbons.

2D NMR Spectroscopy: To definitively assign all proton and carbon signals and establish the connectivity within the molecule, a suite of 2D NMR experiments would be utilized.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, typically through two or three bonds. This would be crucial for tracing the connectivity of the protons within the cyclopentyl ring and for assigning the adjacent protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for the unambiguous assignment of the carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically two- or three-bond) correlations between protons and carbons. HMBC is particularly valuable for connecting the thiophene and cyclopentyl moieties by showing correlations between the thiophene protons and the cyclopentyl carbons, and vice versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the through-space proximity of protons. NOESY correlations can help to determine the relative stereochemistry and preferred conformation of the molecule, for example, by showing spatial relationships between protons on the thiophene ring and the cyclopentyl ring.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene H-3 | ~6.9 | ~123 |

| Thiophene H-4 | ~6.9 | ~124 |

| Thiophene H-5 | ~7.1 | ~127 |

| Cyclopentyl CH-OH | ~4.2 | ~75 |

| Cyclopentyl CH-Thiophene | ~3.5 | ~50 |

| Cyclopentyl CH₂ | 1.6-2.2 | 22-35 |

| OH | Variable (broad singlet) | - |

| Thiophene C-2 | - | ~145 |

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) can offer insights into its structure and dynamics in the solid phase. This is particularly relevant if the compound can exist in different crystalline (polymorphs) or amorphous forms. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra of the solid material. The chemical shifts observed in the ssNMR spectrum can differ from those in solution due to packing effects and the absence of solvent interactions, providing information about the solid-state conformation. Furthermore, ssNMR can be used to study the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the solid state. However, without experimental data on the crystalline form of this compound, specific predictions for ssNMR are speculative.

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental formula of this compound (C₉H₁₂OS), distinguishing it from other compounds with the same nominal mass. The expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Predicted HRMS Data for this compound:

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₉H₁₂OS⁺ | 168.0609 |

| [M+H]⁺ | C₉H₁₃OS⁺ | 169.0687 |

| [M+Na]⁺ | C₉H₁₂NaOS⁺ | 191.0506 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion) and the analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, key fragmentations would be expected to occur at the bond connecting the two rings and within the cyclopentyl ring. The loss of a water molecule (H₂O) from the hydroxyl group is a common fragmentation pathway for alcohols. Cleavage of the C-C bond between the thiophene and cyclopentyl rings would result in ions corresponding to each of these fragments.

Predicted Key MS/MS Fragments for this compound:

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 150 | [M-H₂O]⁺ |

| 97 | [C₅H₅S]⁺ (Thienylmethyl cation) |

| 85 | [C₅H₉O]⁺ (Hydroxycyclopentyl cation) |

| 83 | [C₄H₃S]⁺ (Thiophenyl cation) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl, thiophene, and cyclopentyl groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the thiophene ring would appear around 3100 cm⁻¹, while the aliphatic C-H stretches of the cyclopentyl ring would be observed in the 2850-3000 cm⁻¹ region. The C=C stretching vibrations of the thiophene ring are expected in the 1400-1600 cm⁻¹ range, and the C-S stretching vibration would likely appear at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretch is typically weak in the Raman spectrum, the aromatic C-H and C=C stretching vibrations of the thiophene ring often produce strong Raman signals. The symmetric vibrations of the thiophene ring and the C-S stretching vibration are also expected to be Raman active.

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | ~3100 | Strong |

| Aliphatic C-H Stretch | 2850-3000 | Strong |

| C=C Stretch (Thiophene) | 1400-1600 | Strong |

| C-O Stretch | 1050-1150 | Medium |

| C-S Stretch | 600-700 | Medium |

X-ray Diffraction Crystallography for Absolute Stereochemistry and Solid-State Architecture

X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the absolute stereochemistry of chiral molecules and understanding their packing in the solid state.

Single Crystal X-ray Diffraction Studies

For an unambiguous determination of the molecular structure of this compound, single crystal X-ray diffraction (SC-XRD) would be the definitive method. This technique requires the growth of a suitable, high-quality single crystal of the compound. Once a crystal is obtained and diffracted using X-rays, the resulting diffraction pattern can be analyzed to generate a detailed model of the crystal lattice and the molecule's conformation.

Key data that would be obtained from SC-XRD analysis include:

| Parameter | Description |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distances between bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Torsional Angles | The dihedral angles that define the molecule's conformation. |

| Absolute Stereochemistry | The absolute configuration (R or S) at the chiral centers of the cyclopentyl ring. |

This data would provide irrefutable proof of the compound's three-dimensional structure and the relative orientation of the thiophene and hydroxycyclopentyl moieties.

Powder X-ray Diffraction for Polymorphism and Material Characterization

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline samples. nih.gov It is particularly valuable for identifying different crystalline forms, or polymorphs, of a compound. nih.gov Polymorphs can exhibit distinct physical properties, and their characterization is crucial in materials science and pharmaceutical development. ubbcluj.ro

A PXRD pattern is a fingerprint of a crystalline solid. For this compound, this technique could be used to:

Confirm the phase purity of a synthesized batch.

Identify any polymorphic forms that may exist under different crystallization conditions.

Monitor the crystalline stability of the material under various environmental stresses. nih.gov

The diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). While PXRD does not typically provide the same level of structural detail as SC-XRD, it is a rapid and essential tool for material characterization. unibo.it

Electronic and Circular Dichroism Spectroscopy for Electronic Structure and Chiroptical Properties

Electronic spectroscopy, such as UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. jchps.com For chiral molecules like this compound, circular dichroism (CD) spectroscopy is a powerful tool for probing its stereochemical features. rsc.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. unibo.it This technique is exquisitely sensitive to the three-dimensional arrangement of atoms and can be used to:

Determine the absolute configuration of chiral centers. unibo.it

Study the conformational preferences of the molecule in solution. nih.gov

Investigate how the molecule interacts with other chiral molecules or its environment. rsc.org

The electronic transitions of the thiophene ring are influenced by the attached hydroxycyclopentyl group. rsc.org The electronic spectrum would likely show absorptions corresponding to π → π* transitions within the thiophene ring. epstem.net In the CD spectrum, these electronic transitions would exhibit positive or negative Cotton effects, the signs and magnitudes of which are directly related to the molecule's chirality.

Hypothetical Spectroscopic Data Table:

| Spectroscopic Technique | Expected Information |

| UV-Visible Spectroscopy | Wavelengths of maximum absorption (λmax) for electronic transitions. |

| Circular Dichroism (CD) | Wavelengths and signs of Cotton effects, providing information on stereochemistry. |

A detailed theoretical calculation, often using time-dependent density functional theory (TD-DFT), would be necessary to correlate the experimental CD spectrum with the absolute configuration of this compound. unibo.it

Computational and Theoretical Chemistry of 2 2 Hydroxycyclopentyl Thiophene

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(2-Hydroxycyclopentyl)-thiophene, these methods can provide valuable insights into its three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for determining the ground-state properties of medium-sized organic molecules. mdpi.comrdd.edu.iq For this compound, DFT calculations, likely employing a functional such as B3LYP in conjunction with a basis set like 6-31G(d,p), would be the initial step in a computational investigation. mdpi.com

These calculations would yield the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. It is anticipated that the thiophene (B33073) ring would remain largely planar, with bond lengths and angles consistent with other 2-substituted thiophenes. The C-C bond connecting the cyclopentyl ring to the thiophene ring is of particular interest, as its length will be influenced by the electronic interplay between the two ring systems. The geometry of the cyclopentyl ring is expected to adopt a non-planar "envelope" or "twist" conformation to minimize ring strain, a common feature in five-membered cycloalkanes. khanacademy.org The presence of the hydroxyl group will further influence the local geometry of the cyclopentyl ring.

Key electronic properties that can be reliably predicted by DFT include the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. For thiophene derivatives, the HOMO is typically a π-orbital delocalized over the thiophene ring, while the LUMO is a π* anti-bonding orbital. The introduction of the hydroxycyclopentyl substituent is expected to modulate these orbital energies.

Table 1: Predicted Ground State Properties of this compound and Related Analogues (DFT/B3LYP/6-31G(d,p))

| Property | 2-Cyclopentylthiophene (Analog) | 2-(Hydroxymethyl)thiophene (Analog) | This compound (Predicted) |

| HOMO Energy (eV) | -6.2 | -6.5 | -6.4 |

| LUMO Energy (eV) | -0.8 | -1.1 | -1.0 |

| HOMO-LUMO Gap (eV) | 5.4 | 5.4 | 5.4 |

| Dipole Moment (Debye) | 0.9 | 1.8 | ~2.0 |

Note: Data for analogs are representative values from computational studies on similar molecules. The values for this compound are plausible predictions based on these analogs.

Ab Initio Methods for High-Accuracy Property Prediction

For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation. rsc.org An ab initio study of this compound would be valuable for benchmarking the results from DFT and for obtaining highly reliable predictions of properties like ionization potential and electron affinity. Such high-level calculations are particularly useful for understanding the subtle electronic effects of the substituents on the thiophene ring. aps.orgaps.org

Conformational Analysis and Potential Energy Surface Mapping

The presence of the flexible cyclopentyl ring and the rotatable bond connecting it to the thiophene ring gives rise to multiple possible conformations for this compound. A thorough conformational analysis is crucial for understanding its dynamic behavior and how it might interact with other molecules.

The potential energy surface (PES) of this molecule would be explored by systematically varying key dihedral angles: the angle defining the rotation of the cyclopentyl group relative to the thiophene ring, and the internal dihedral angles of the cyclopentyl ring itself. chemistrysteps.com The relative energies of the different conformers would be calculated to identify the most stable structures. It is expected that the global minimum energy conformation will be one that minimizes steric hindrance between the two rings and potentially allows for an intramolecular hydrogen bond between the hydroxyl group and the sulfur atom of the thiophene ring.

The cyclopentyl ring itself can adopt several low-energy conformations, such as the envelope and twist forms, which are close in energy. The energy barriers between these conformations are typically low, allowing for rapid interconversion at room temperature. rsc.org The position of the hydroxyl group on the cyclopentyl ring will significantly influence the relative stabilities of these conformers.

Theoretical Studies of Reaction Mechanisms and Activation Barriers

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions and for predicting their feasibility by calculating activation energy barriers. For this compound, theoretical studies could investigate various potential reactions, such as electrophilic substitution on the thiophene ring or reactions involving the hydroxyl group.

For instance, the reactivity of the thiophene ring towards electrophiles is a well-studied area. e-bookshelf.de Computational modeling could predict the regioselectivity of such reactions (i.e., whether substitution occurs at the C3, C4, or C5 position of the thiophene ring) by analyzing the distribution of electron density and the stability of the intermediate carbocations. The presence of the 2-(2-hydroxycyclopentyl) substituent will influence this regioselectivity through both steric and electronic effects.

Furthermore, the activation barriers for processes like the dehydration of the alcohol to form an alkene could be calculated. This would involve locating the transition state structure for the reaction and calculating its energy relative to the reactant. Such studies provide valuable insights into the chemical stability and potential reaction pathways of the molecule.

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. mdpi.com This allows for the prediction of the IR spectrum. Key vibrational modes for this compound would include the C-H stretching and bending modes of the thiophene and cyclopentyl rings, the C-S stretching of the thiophene ring, and the O-H and C-O stretching of the hydroxyl group. The position of the O-H stretching frequency would be particularly sensitive to whether an intramolecular hydrogen bond is formed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical predictions can aid in the assignment of experimental NMR spectra. The chemical shifts of the thiophene protons and carbons will be influenced by the electronic effects of the substituent, while the shifts of the cyclopentyl protons and carbons will depend on the conformation of the ring.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide information about static molecular properties, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. rsc.org In an MD simulation, the motion of the atoms is simulated by solving Newton's equations of motion.

An MD simulation of this molecule in a solvent, such as water or an organic solvent, would reveal how the molecule moves and changes its conformation over time. It would also provide insights into the intermolecular interactions between the solute and the solvent molecules. For example, the hydroxyl group would be expected to form hydrogen bonds with water molecules.

Furthermore, MD simulations could be used to study the interactions of this compound with a biological target, such as a protein. This would involve docking the molecule into the active site of the protein and then running an MD simulation to observe the stability of the complex and the key intermolecular interactions that are formed.

Synthesis and Characterization of Derivatives and Analogs of 2 2 Hydroxycyclopentyl Thiophene

Modification Strategies at the Thiophene (B33073) Moiety

The thiophene ring is an electron-rich aromatic system, making it susceptible to a variety of transformations, particularly electrophilic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental method for functionalizing thiophene rings. masterorganicchemistry.com In 2-substituted thiophenes, such as 2-(2-hydroxycyclopentyl)-thiophene, the alkyl substituent directs incoming electrophiles primarily to the C5 position, which is the most nucleophilic site. pearson.com Common EAS reactions applicable to this scaffold include halogenation, formylation, and acylation. Depending on the reactivity of the electrophile, the hydroxyl group on the cyclopentyl ring may require a protecting group to prevent side reactions.

Halogenation: Introduction of a halogen atom (Br, Cl, I) at the C5 position can be readily achieved using reagents like N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), or N-Iodosuccinimide (NIS). acs.org These reactions typically proceed under mild conditions and provide the 5-halo-2-(2-hydroxycyclopentyl)-thiophene derivatives, which are valuable intermediates for further functionalization, particularly in cross-coupling reactions.

Formylation: The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. wikipedia.orgorganic-chemistry.org Treatment of this compound with a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF) generates the Vilsmeier reagent, which acts as the electrophile. wikipedia.orgyoutube.com Subsequent aqueous workup yields 5-(2-hydroxycyclopentyl)thiophene-2-carbaldehyde. thieme-connect.de

Acylation: Friedel-Crafts acylation allows for the introduction of an acyl group (R-C=O) at the C5 position. This is typically accomplished by using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. These resulting ketone derivatives can serve as precursors for a wide range of other functional groups.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents and Conditions | Product |

| Bromination | N-Bromosuccinimide (NBS), CHCl₃, rt | 5-Bromo-2-(2-hydroxycyclopentyl)thiophene |

| Formylation | POCl₃, DMF, then H₂O | 5-(2-Hydroxycyclopentyl)thiophene-2-carbaldehyde |

| Acetylation | Acetyl chloride, AlCl₃, CS₂ | 1-(5-(2-Hydroxycyclopentyl)thiophen-2-yl)ethan-1-one |

Metal-Catalyzed Cross-Coupling Reactions at Thiophene Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the diversity of accessible derivatives. youtube.comyoutube.com These reactions typically require a pre-functionalized thiophene, such as a 5-halo derivative obtained from electrophilic substitution.

Suzuki Coupling: This reaction involves the coupling of a halothiophene (e.g., 5-bromo-2-(2-hydroxycyclopentyl)thiophene) with an organoboron compound, such as an arylboronic acid. rsc.org Catalyzed by a palladium complex, this method is highly efficient for creating biaryl structures, linking the thiophene ring to other aromatic or heteroaromatic systems.

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org Using a palladium catalyst and a copper(I) co-catalyst, 5-iodo- or 5-bromo-2-(2-hydroxycyclopentyl)thiophene can be reacted with various terminal alkynes to introduce alkynyl substituents at the C5 position. wikipedia.orgresearchgate.netacs.org This is a reliable method for synthesizing conjugated enyne systems.

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Coupling Type | Reactants | Catalyst System | Product Example |

| Suzuki | 5-Bromo-2-(2-hydroxycyclopentyl)thiophene + Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(2-Hydroxycyclopentyl)-5-phenylthiophene |

| Sonogashira | 5-Iodo-2-(2-hydroxycyclopentyl)thiophene + Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(2-Hydroxycyclopentyl)-5-(phenylethynyl)thiophene |

Modification Strategies at the Cyclopentyl and Hydroxyl Group

The cyclopentanol (B49286) portion of the molecule provides a second major site for synthetic elaboration, focusing on the reactivity of the secondary alcohol and the cyclopentyl ring structure itself.

Oxidation and Reduction Reactions of the Hydroxyl Group

The secondary hydroxyl group is a key functional handle that can be readily oxidized to a ketone. byjus.comwikipedia.orglscollege.ac.in This transformation is a pivotal step, as the resulting ketone, 2-(thiophen-2-yl)cyclopentan-1-one, opens up a new set of potential modifications at the cyclopentyl ring.

Oxidation: A variety of reagents can achieve the oxidation of the secondary alcohol to a ketone under mild conditions, preserving the thiophene ring. libretexts.org Commonly used methods include the Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) wikipedia.orgorganic-chemistry.orglibretexts.orgbyjus.comadichemistry.com and the Dess-Martin periodinane (DMP) oxidation. wikipedia.orgalfa-chemistry.comtcichemicals.comchemistrysteps.comwikipedia.org Both methods are known for their high yields and compatibility with a wide range of functional groups. organic-chemistry.orgwikipedia.org Chromic acid-based reagents can also be used. libretexts.orgchemguide.co.uk

The ketone derivative is a valuable intermediate. For example, it can undergo Baeyer-Villiger oxidation to form a lactone (a cyclic ester). adichemistry.com The reduction of this ketone would simply regenerate the starting alcohol.

Derivatization of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group can be converted into other functional groups like ethers and esters, which alters the polarity, hydrogen bonding capability, and steric profile of the molecule.

Etherification: The Williamson ether synthesis is a classic and versatile method for forming ethers. masterorganicchemistry.comwikipedia.orgkhanacademy.orgbyjus.com This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction. byjus.comyoutube.com

Esterification: Esters can be formed through several methods. A common laboratory-scale approach is the reaction of the alcohol with a reactive carboxylic acid derivative, such as an acyl chloride or acid anhydride, often in the presence of a base like pyridine. nih.govchemguide.co.uklibretexts.org For instance, reacting this compound with acetyl chloride would yield the corresponding acetate (B1210297) ester. chemguide.co.uk Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is also a viable, though reversible, option. commonorganicchemistry.com

Ring Expansion/Contraction of the Cyclopentyl Moiety

Altering the size of the carbocyclic ring from a five-membered to a six-membered ring represents a more complex but powerful strategy for creating analogs.

Ring Expansion: The Tiffeneau-Demjanov rearrangement provides a pathway for the one-carbon ring expansion of cycloalkanones. wikipedia.orgorganicreactions.orgsmartstartinstitute.comwikipedia.orgsynarchive.com This multi-step sequence would begin with the ketone derivative, 2-(thiophen-2-yl)cyclopentan-1-one. The ketone is first converted to a cyanohydrin, which is then reduced to a β-amino alcohol. Treatment of this 1-(aminomethyl)-2-(thiophen-2-yl)cyclopentan-1-ol with nitrous acid generates an unstable diazonium salt. wikipedia.orgwikipedia.org This intermediate undergoes rearrangement with concomitant loss of nitrogen gas, leading to the ring-expanded cyclohexanone (B45756) derivative, 2-(thiophen-2-yl)cyclohexan-1-one. smartstartinstitute.com

Ring contraction of a cyclopentyl group is generally less common and synthetically more challenging.

Investigation of Structure-Reactivity Relationships in Functionalized Analogs

The relationship between the structure of a molecule and its chemical reactivity is a fundamental concept in chemistry. For analogs of this compound, this relationship is explored by modifying the constituent rings—the thiophene and the cyclopentyl groups—and the hydroxyl functionality. These modifications influence the electronic properties and steric factors, which in turn dictate the molecule's behavior in chemical reactions.

Donor-acceptor (D-A) cyclopropanes, which are analogous in principle, provide insight into the potential reactivity of these systems. In such molecules, a hydroxyl group at the ortho-position of a donor aromatic substituent can create a reactive system. nih.gov These cyclopropanes can serve as synthetic equivalents of 1,3-dipoles, highlighting how the interplay between the hydroxyl group and the ring system can lead to diverse reactivity. nih.gov

The electronic properties of thiophene derivatives are significantly affected by the nature of their substituents. For instance, studies on thiophene-2-carboxamide derivatives with hydroxyl, methyl, and amino groups at the 3-position show a direct correlation between the substituent and the molecule's HOMO-LUMO energy gap (ΔEH-L). nih.gov Amino-substituted derivatives were found to have the highest energy gap, while methyl-substituted ones had the lowest. nih.gov This demonstrates that functionalizing the thiophene ring is a key strategy for tuning the electronic characteristics and, consequently, the reactivity of the molecule.

Table 1: Functionalized Thiophene Analogs and Their Investigated Properties

| Compound/Derivative Class | Investigated Property | Key Finding | Reference |

|---|---|---|---|

| (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone | Reactivity as Donor-Acceptor Cyclopropane | Serves as a synthetic equivalent of 1,3-dipoles. | nih.gov |

| 3-Substituted Thiophene-2-carboxamides (hydroxyl, methyl, amino) | Electronic Properties (HOMO-LUMO Gap) | Substituents tune the energy gap; amino groups resulted in the highest gap. | nih.gov |

Synthesis of Oligomeric and Polymeric Architectures Incorporating the this compound Unit

The incorporation of the this compound unit into oligomers and polymers opens avenues for creating materials with tailored properties. Thiophene-based polymers are of significant interest due to their electronic and optical properties, making them suitable for applications in organic electronics. rsc.orgrsc.org

Several synthetic strategies exist for creating thiophene-containing oligomers and polymers:

Metal-Catalyzed Cross-Coupling Reactions: Methods like Stille coupling, which utilizes organotin compounds, are versatile for preparing functionalized oligothiophenes. researchgate.net For example, 2-trimethylstannylthiophene can be coupled with 2-bromothiophenes to synthesize bithiophenes, or with 2,5-dibromothiophenes to yield terthiophenes. researchgate.net This methodology allows for the controlled, step-wise construction of oligomers of specific lengths, such as quaterthiophenes and quinquethiophenes. researchgate.net Other coupling reactions, including Kumada, Negishi, and Suzuki-Miyaura, are also effective for producing well-defined chalcogenophene-containing polymers. rsc.org

Oxidative Coupling: The oxidative coupling of substituted thiophenes is another common method for polymerization. This approach has been used to synthesize various poly(3-alkylthiophene)s and other derivatives. mdpi.com

Chemical Modification of Pre-existing Polymers: An alternative route involves the chemical modification of commodity polymers. For instance, the reaction of an alternating ethylene-carbon monoxide copolymer with Lawesson's reagent leads to the conversion of the backbone carbonyl groups into thiophene units. psu.edu This method effectively transforms a standard polyketone into a polymer with thiophene functionalities integrated into its main chain. psu.edu

Polycondensation: Bio-based polyesters incorporating thiophene can be synthesized via two-stage melt polycondensation. The reaction of 2,5-thiophenedicarboxylic acid (or its dimethyl ester) with various diols (e.g., 1,3-propanediol, 1,4-butanediol) produces poly(alkylene thiophenedicarboxylate)s. mdpi.com The properties of these polyesters, such as crystallinity and mechanical response, can be effectively tuned by varying the length of the glycol subunit. mdpi.com

The resulting oligomeric and polymeric materials possess distinct advantages. Oligomers offer well-defined molecular structures, leading to reproducible properties and crystalline features that can benefit charge carrier transport. rsc.org Polymers provide processability and the ability to form large-area films, essential for many electronic device applications. psu.edumdpi.com

Table 2: Synthesis Methods for Thiophene-Containing Polymers

| Polymerization Method | Monomers/Precursors | Resulting Polymer/Oligomer | Reference |

|---|---|---|---|

| Stille Coupling | 2-trimethylstannylthiophene, 2,5-dibromothiophene | α-Terthiophenes | researchgate.net |

| Chemical Modification | Ethylene-carbon monoxide copolymer, Lawesson's reagent | Polymer with backbone thiophene units | psu.edu |

| Melt Polycondensation | Dimethyl 2,5-thiophenedicarboxylate, various glycols | Poly(alkylene 2,5-thiophenedicarboxylate)s | mdpi.com |

Applications in Advanced Materials Science and Catalysis

Utilization as Monomers for Conjugated Polymers and Oligomers

Conjugated polymers, particularly those based on polythiophene, are at the forefront of research in organic electronics. The properties of these materials can be finely tuned through the chemical modification of the monomeric units. rsc.org

It is conceivable that 2-(2-Hydroxycyclopentyl)-thiophene could serve as a monomer for the synthesis of novel polythiophenes. Established polymerization methods for thiophene (B33073) derivatives, such as oxidative coupling polymerization using catalysts like iron(III) chloride, or controlled polymerization techniques like Grignard Metathesis (GRIM) polymerization, could likely be adapted for this monomer. chem960.comresearchgate.net The presence of the hydroxyl group might necessitate protection prior to certain polymerization reactions to prevent side reactions, a common strategy in the synthesis of functionalized polymers.

Furthermore, this compound could be copolymerized with other thiophene monomers. This approach would offer a powerful tool to tailor the properties of the resulting copolymers. For instance, copolymerization with monomers bearing different side chains could be used to modulate solubility, solid-state packing, and the electronic characteristics of the final material. slideshare.net

The incorporation of a 2-hydroxycyclopentyl substituent onto a polythiophene backbone would be expected to significantly influence the material's properties. The cyclopentyl group, being a bulky alkyl substituent, would likely enhance the solubility of the polymer in organic solvents, a crucial factor for solution-based processing of electronic devices. researchgate.net

The hydroxyl group is particularly noteworthy as it can introduce new functionalities. It could lead to increased intermolecular interactions through hydrogen bonding, which can affect the polymer's morphology and charge transport properties. Moreover, the polarity of the hydroxyl group could influence the polymer's interaction with other materials in a device, such as electrodes or dielectric layers. The electronic properties, such as the HOMO and LUMO energy levels, and consequently the bandgap of the polymer, would also be modulated by the presence of this substituent. researchgate.net

To provide a comparative context, the following table summarizes the optoelectronic properties of some relevant polythiophene derivatives.

| Polymer Name | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Bandgap (eV) |

| Poly(3-hexylthiophene) (P3HT) | -4.91 to -4.94 chem960.com | - | 2.0 organic-chemistry.org |

| Poly[3-(4-octylphenoxy)thiophene] | - | - | - |

| Poly(3-butylthiophene) (P3BT) | - | - | - |

| Poly(3-octylthiophene) (P3OT) | - | - | - |

Incorporation into Supramolecular Assemblies and Frameworks

The ability of molecules to self-assemble into well-defined, functional architectures is a key area of modern chemistry. The structural features of this compound suggest its potential as a building block in supramolecular systems.

The hydroxyl group of this compound is capable of forming hydrogen bonds, which are fundamental to many self-assembly processes. nih.gov This could enable the molecule to form ordered structures in the solid state or in solution. Furthermore, it could participate in host-guest chemistry, where the thiophene derivative could act as a guest within a larger host molecule or, conversely, the hydroxyl group could serve as a binding site for anionic or neutral guest species. The interplay of hydrogen bonding from the hydroxyl group and π-π stacking interactions from the thiophene ring could lead to the formation of complex and functional supramolecular assemblies.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The thiophene ring, with its sulfur atom, and the hydroxyl group of this compound both represent potential coordination sites for metal ions. This dual functionality suggests that this molecule could be a valuable ligand for the design of novel MOFs and coordination polymers. By carefully selecting the metal center and reaction conditions, it might be possible to create frameworks with interesting topologies and properties, potentially for applications in gas storage, separation, or catalysis.

Role as Ligands or Precursors in Homogeneous and Heterogeneous Catalysis

Thiophene derivatives have been explored as ligands in various catalytic systems. The sulfur atom of the thiophene ring can coordinate to transition metals, influencing the electronic and steric environment of the metal center and, consequently, its catalytic activity.

In the context of homogeneous catalysis , this compound could act as a bidentate ligand, coordinating to a metal center through both the sulfur atom of the thiophene ring and the oxygen atom of the hydroxyl group. This chelation effect could lead to the formation of stable and catalytically active metal complexes.

For heterogeneous catalysis , the hydroxyl group offers a convenient handle for anchoring the molecule onto a solid support, such as silica (B1680970) or alumina. This would allow for the synthesis of supported catalysts where the thiophene moiety could act as a catalytically active site or as a precursor to one. Such supported catalysts are often advantageous due to their ease of separation from the reaction mixture and potential for recycling.

Information on "this compound" is Not Available in Publicly Accessible Research

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research specifically detailing the chemical compound This compound . Consequently, it is not possible to provide a detailed article on its applications in advanced materials science and catalysis as requested.

The performed searches for this specific compound did not yield any dedicated studies on its use in the following areas outlined in the request:

Design of Chiral Ligands for Asymmetric Catalysis: No literature was found that describes the design, synthesis, or application of this compound as a chiral ligand in asymmetric catalysis. While there is extensive research on other chiral thiophene derivatives for this purpose, this specific compound is not mentioned. iaea.orgnih.gov

Investigation of Catalytic Activity and Selectivity: In the absence of its use as a ligand, there are no reports available on the catalytic activity or selectivity of any metal complexes involving this compound.

Development of Novel Functional Materials Beyond Polymers: The search did not uncover any research on the development of non-polymeric functional materials such as liquid crystals, gels, or non-biological sensors that incorporate this compound.

While the field of thiophene chemistry is vast, with numerous derivatives being explored for applications in catalysis and materials science, research on this particular substituted thiophene appears to be either non-existent in the public domain or not indexed in the searched scientific databases. ijoeete.comnih.govbeilstein-journals.org Therefore, the creation of a scientifically accurate and informative article strictly focused on this compound, as per the user's instructions, cannot be fulfilled at this time.

Table of Mentioned Compounds

Advanced Analytical Method Development for Chemical Research

Chromatographic Techniques for High-Purity Isolation and Separation of Isomers

Chromatographic methods are paramount for the purification of 2-(2-Hydroxycyclopentyl)-thiophene from reaction mixtures and for the separation of its various isomers. Due to the presence of two chiral centers in the molecule—one on the cyclopentyl ring at the carbon bearing the hydroxyl group and the other at the point of attachment to the thiophene (B33073) ring—four possible stereoisomers can exist as two pairs of diastereomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of this compound. The development of specific HPLC methods is crucial for isolating the diastereomers and, subsequently, the enantiomers.

Normal-Phase and Reverse-Phase HPLC for Diastereomer Separation:

The two pairs of diastereomers of this compound exhibit different physical properties and can therefore be separated using either normal-phase or reverse-phase HPLC. nih.gov

Normal-Phase HPLC: Utilizing a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate), normal-phase HPLC can effectively separate the diastereomers based on differences in their polarity. The hydroxyl group and the sulfur atom of the thiophene ring are the primary sites of interaction with the stationary phase.

Reverse-Phase HPLC: This is the more commonly used mode of HPLC, employing a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The separation is based on hydrophobic interactions.

A hypothetical separation of the diastereomeric pairs of this compound using both normal-phase and reverse-phase HPLC is presented in the table below.

Table 1: Hypothetical HPLC Separation of this compound Diastereomers

| HPLC Mode | Stationary Phase | Mobile Phase | Diastereomer Pair 1 Retention Time (min) | Diastereomer Pair 2 Retention Time (min) |

|---|---|---|---|---|

| Normal-Phase | Silica Gel | Hexane:Ethyl Acetate (B1210297) (80:20) | 8.5 | 10.2 |

| Reverse-Phase | C18 | Acetonitrile:Water (60:40) | 12.3 | 14.7 |

Chiral HPLC for Enantiomer Separation:

Once the diastereomers are separated, the individual enantiomers within each pair can be resolved using chiral HPLC. nih.govnih.govresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating the enantiomers of cyclic alcohols. nih.gov

Table 2: Hypothetical Chiral HPLC Separation of Enantiomers of Diastereomer Pair 1

| Chiral Stationary Phase | Mobile Phase | Enantiomer 1 Retention Time (min) | Enantiomer 2 Retention Time (min) |

|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane:Isopropanol (90:10) | 15.8 | 18.1 |

Gas Chromatography (GC) for Volatile Derivatives and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Due to the relatively low volatility of this compound owing to its hydroxyl group, derivatization is often necessary to facilitate its analysis by GC. phenomenex.commdpi.com

Silylation for Enhanced Volatility:

Silylation is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.comnih.gov This transformation increases the volatility of the analyte, making it suitable for GC analysis. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. nih.govnih.gov

The silylated derivative, 2-(2-(trimethylsilyloxy)cyclopentyl)thiophene, can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for structural elucidation. The separation of the diastereomers of the silylated derivative can also be achieved on a suitable GC column.

GC-MS for Structural Confirmation:

The mass spectrum obtained from GC-MS analysis provides valuable information for confirming the structure of the compound. The fragmentation pattern of silylated this compound would be expected to show characteristic fragments corresponding to the thiophene ring, the cyclopentyl ring, and the trimethylsilyl group. Common fragmentation patterns for alcohols include the loss of water (or trimethylsilanol (B90980) in the silylated derivative) and alpha-cleavage. youtube.comyoutube.comlibretexts.org

Table 3: Predicted Major GC-MS Fragments for Silylated this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 254 | Molecular Ion [M]+ |

| 239 | [M - CH3]+ |

| 169 | [M - C5H8O-Si(CH3)3]+ (Thiophene moiety) |

| 155 | [Thiophene-CH-OTMS]+ |

| 83 | [C5H9O]+ (Cyclopentanol fragment) |

| 73 | [Si(CH3)3]+ |

Electrophoretic Techniques for Complex Mixture Analysis

Capillary Electrophoresis (CE) offers an alternative or complementary approach to HPLC and GC for the analysis of complex mixtures containing this compound. wikipedia.orgusp.orglibretexts.org CE separates analytes based on their electrophoretic mobility in an electric field, which is dependent on the charge-to-size ratio of the molecule.

Capillary Zone Electrophoresis (CZE):

Capillary Zone Electrophoresis (CZE) is the simplest form of CE and can be used to separate charged analytes. libretexts.orgnih.gov While this compound is a neutral molecule, it can be analyzed by CZE through the formation of charged complexes with additives in the background electrolyte, such as borate (B1201080) buffers that can interact with the diol-like structure of the hydroxyl group.

Micellar Electrokinetic Chromatography (MEKC):

For neutral compounds like this compound, Micellar Electrokinetic Chromatography (MEKC) is a particularly suitable technique. usp.org In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration. The analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, and separation is achieved based on these differential partitioning coefficients.

Quantitative Analysis Methods for Reaction Yields and Purity Profiling

Accurate quantification of this compound is essential for determining reaction yields and for assessing the purity of the final product.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy:

Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining the concentration of a substance in a solution without the need for a calibration curve of the analyte itself. researchgate.netnih.gov By integrating the signal of a specific proton of this compound and comparing it to the integral of a known amount of an internal standard, the absolute quantity of the compound can be determined. Protons on the thiophene ring or the proton on the carbon bearing the hydroxyl group are often suitable for quantification.

Table 4: Example Data for qNMR Determination of this compound Yield

| Compound | Proton Signal (ppm) | Integral Value | Moles |

|---|---|---|---|

| Internal Standard (e.g., Maleic Anhydride) | 7.10 (s, 2H) | 1.00 | 0.05 mmol |

| This compound | 7.25 (dd, 1H, H5-thiophene) | 0.85 | 0.0425 mmol |

Based on this data, the calculated yield would be 85%.

HPLC with UV Detection:

HPLC coupled with a UV detector is a standard method for quantitative analysis. A calibration curve is constructed by injecting known concentrations of a purified standard of this compound and plotting the peak area against concentration. The concentration of the compound in an unknown sample can then be determined from its peak area using this calibration curve. The thiophene ring provides a strong chromophore for UV detection, typically around 230-240 nm.

On-line and In-situ Spectroscopic Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, the formation of intermediates, and the determination of reaction endpoints.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy:

In-situ FTIR spectroscopy is a powerful process analytical technology (PAT) tool for monitoring the progress of a reaction without the need for sampling. By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the concentrations of reactants, intermediates, and products can be tracked by observing changes in their characteristic infrared absorption bands. For the synthesis of this compound, one could monitor the disappearance of the carbonyl stretch of a precursor like 2-acetylthiophene (B1664040) and the appearance of the O-H stretch of the alcohol product.

On-line NMR Spectroscopy:

Benchtop NMR spectrometers can be configured for on-line reaction monitoring. researchgate.net A small portion of the reaction mixture is continuously pumped through the NMR spectrometer, allowing for the acquisition of spectra at regular intervals. This provides detailed structural information about the species present in the reaction mixture as a function of time, enabling the identification of intermediates and the calculation of reaction kinetics.

Future Research Directions and Interdisciplinary Prospects

Exploration of Unconventional Synthetic Strategies

The synthesis of functionalized thiophenes is moving beyond traditional methods like the Paal-Knorr or Gewald reactions, which can be limited by harsh conditions or narrow substrate scope. nih.gov Future efforts for synthesizing 2-(2-Hydroxycyclopentyl)-thiophene and its analogs will likely focus on more sophisticated and sustainable "unconventional" strategies that offer greater efficiency, control, and access to chemical diversity.